Cilomilast

Content Navigation

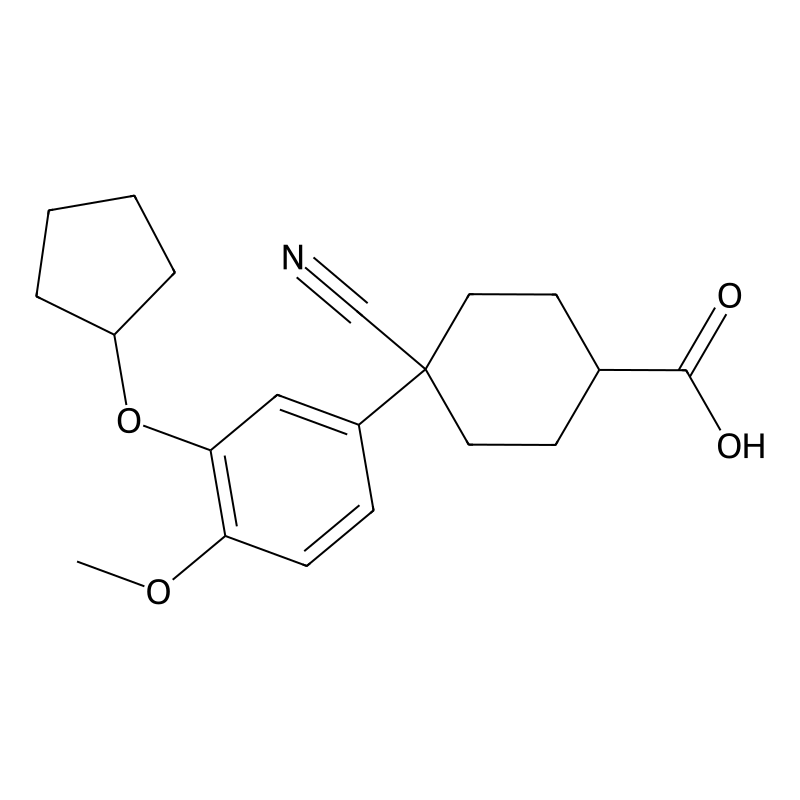

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

cilomilast phosphodiesterase-4 inhibitor mechanism of action

Mechanism of Action and Signaling Pathways

Cilomilast exerts its effects by selectively inhibiting the PDE4 enzyme. This action increases and prolongs the activity of intracellular cyclic AMP (cAMP), a key secondary messenger that downregulates inflammatory responses and modulates cell function [1] [2].

The following diagram illustrates the core cAMP-PKA signaling pathway that this compound modulates through PDE4 inhibition.

This compound inhibits PDE4, preventing cAMP hydrolysis and promoting anti-inflammatory signaling.

Experimental Evidence and Protocols

Research on this compound spans from clinical trials in COPD to preclinical studies in fibrosis. Key experimental models and findings are summarized below.

| Study Focus | Model/Design | Key Findings |

|---|---|---|

| COPD Efficacy | 24-week, randomized, double-blind, placebo-controlled trial in COPD patients [3] | This compound maintained trough FEV1, improved health status, and reduced exacerbation risk in severe patients [3]. |

| Renal Antifibrotic | Unilateral ureteric obstruction (UUO) mouse model; NRK-49F renal fibroblasts stimulated with TGF-β1 [2] | This compound inhibited ECM deposition, reduced expression of fibrotic markers (α-SMA, Collagen I/III, FN), and suppressed TGF-β1-Smad2/3 signaling [2]. |

Detailed Experimental Protocol for Fibrosis Research

The methodology from a 2021 study investigating this compound in renal fibrosis illustrates a robust preclinical protocol [2]:

In Vivo Model:

- Animals: 8-week-old male C57BL/6 mice.

- Procedure: Unilateral ureteric obstruction (UUO) surgery was performed to induce kidney fibrosis.

- Dosing: this compound (30 mg·kg⁻¹·day⁻¹) or vehicle was administered via intraperitoneal (i.p.) injection, starting 2 days before surgery and continuing for 7 days post-surgery.

- Analysis: Kidneys were harvested for histological staining (Masson's trichrome, immunohistochemistry), Western blotting, and real-time PCR (qRT-PCR) to assess fibrosis, inflammation, and tubular injury markers (KIM-1, NGAL) [2].

In Vitro Model:

- Cells: NRK-49F rat renal fibroblast cell line.

- Stimulation: Cells were treated with TGF-β1 to induce a profibrotic activation.

- Treatment: Co-treatment with this compound at varying concentrations.

- Analysis: Protein and mRNA expression of fibrotic markers (Fibronectin, α-SMA, Collagen I/III) were evaluated via Western blot and qRT-PCR. Smad2/3 phosphorylation was assessed to determine pathway activity [2].

Clinical Development and Status

Despite initial promise, this compound's clinical development faced significant challenges.

- Clinical Program: GlaxoSmithKline conducted a comprehensive program including 77 Phase I, II, and III studies. In the core COPD trials, over 4,000 subjects were enrolled [4] [5].

- Efficacy Outcomes: In Phase III trials, this compound (15 mg twice daily) showed a modest but statistically significant improvement in forced expiratory volume (FEV1) and health status scores compared to placebo. It also demonstrated a reduction in the rate of exacerbations in patients with more severe disease [4] [3].

- Safety and Tolerability: The primary obstacle was a narrow therapeutic window. Adverse effects like nausea, vomiting, diarrhea, and abdominal pain were frequent and often treatment-limiting [4] [5]. These are common to PDE4 inhibition due to the enzyme's widespread presence in the body.

- Regulatory Outcome: The U.S. FDA issued an "approvable letter" in 2003 but requested additional data on efficacy and safety. GlaxoSmithKline ultimately abandoned the development of this compound, and it was never approved for the market [5].

Future Directions and Alternatives

The journey of this compound provided valuable lessons for PDE4 inhibitor development.

- Therapeutic Lessons: this compound highlighted the challenge of achieving a sufficient therapeutic ratio—balancing efficacy against mechanism-based side effects [4] [6]. This has driven research into more targeted approaches.

- Ongoing PDE4 Research: Efforts continue to develop safer PDE4 inhibitors through modified dosing, inhaled delivery to minimize systemic exposure, and drugs with higher selectivity for specific PDE4 subtypes [6] [7].

- Novel PDE Targets: Research has expanded to other PDE families. For instance, PDE7 is now a promising target for neurodegenerative, autoimmune, and inflammatory diseases with potentially a different side effect profile [8].

- Approved Alternative: A significant advancement is the approval of ensifentrine, a first-in-class dual PDE3/PDE4 inhibitor administered via nebulization. This dual targeting aims to provide synergistic bronchodilator and anti-inflammatory effects, while the inhaled route minimizes systemic side effects [7].

References

- 1. : orally this compound selective active - phosphodiesterase for... 4 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [frontiersin.org]

- 3. This compound for COPD: Results of a 6-Month, Placebo- ... [sciencedirect.com]

- 4. An update and appraisal of the this compound Phase III clinical ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. Recent developments of phosphodiesterase inhibitors [frontiersin.org]

- 7. Phosphodiesterase Inhibition as a Therapeutic Strategy for ... [pmc.ncbi.nlm.nih.gov]

- 8. PDE7 as a Precision Target: Bridging Disease Modulation and ... [pmc.ncbi.nlm.nih.gov]

cilomilast PDE4 selectivity and cAMP hydrolysis

Molecular Mechanism and Selectivity

Cilomilast exerts effects by selectively inhibiting the PDE4 enzyme, which is primarily responsible for hydrolyzing and inactivating cyclic adenosine monophosphate (cAMP) [1] [2]. The table below summarizes its molecular and selectivity profile:

| Feature | Description |

|---|---|

| Primary Target | Phosphodiesterase-4 (PDE4) enzyme family [1] [2] |

| Core Mechanism | Selective inhibition of cAMP hydrolysis, leading to increased intracellular cAMP levels [1] [2] |

| Key Interaction | Binds to the conserved catalytic site of PDE4, preventing cAMP from accessing it [2] |

| Isoform Selectivity | Demonstrates approximately 10-fold greater selectivity for the PDE4D subtype compared to PDE4A, PDE4B, or PDE4C [1] |

Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets like the cAMP response element-binding protein (CREB), influencing processes from gene expression to cell function [3] [4].

cAMP-mediated signaling pathway enhanced by this compound.

Key Experimental Findings and Protocols

This compound's therapeutic potential has been evaluated in diverse disease models. Key experimental findings and protocols are summarized below:

| Disease Model | Key Findings | Experimental Methods & Protocols |

|---|

| COPD / Lung Inflammation [1] [5] | Suppressed pro-inflammatory cell activity; anti-inflammatory effects in animal models. Improved lung function in clinical trials, but development terminated due to narrow therapeutic index and side effects [6]. | In vivo Biodistribution: Intravenous injection of dye-loaded phosphatiosomes in LPS-induced ALI mice. Lung uptake quantified via organ imaging [5]. | | Alzheimer's / Memory Deficits [3] [4] | Reversed scopolamine-induced cognitive impairment; reduced neuronal damage, Aβ accumulation, and neuroinflammation (TNF-α, NF-κB). Restored cAMP/PKA/CREB/BDNF pathway [3] [4]. | Y-Maze Test: Assessed spatial working memory via percent spontaneous alternation. Mice pretreated with CILO/CGA 1 hr before scopolamine injection [4]. Biochemical Analysis: Brain tissue homogenates analyzed for cAMP, PKA, CREB, BDNF via ELISA. Histopathology for pyramidal cell count and Aβ plaques (Congo red staining) [4]. | | Memory Restoration (5-HT Depletion) [7] [8] | Restored odor preference memory in serotonin-depleted neonatal rats. Enhanced and prolonged learning-specific cAMP signal in the olfactory bulb [7] [8]. | Odor Preference Learning: P6 rat pups paired with odor (CS) and isoproterenol (US). Memory tested 24h later by measuring time near conditioned vs. novel odor [8]. cAMP Measurement: Microdialysis collected cAMP from olfactory bulb during training, quantified via radioimmunoassay [8]. |

Research Implications and Future Directions

Preclinical data strongly supports this compound's mechanistic rationale for treating neuroinflammatory and neurodegenerative conditions by modulating the cAMP pathway [3] [7] [4]. Research indicates potential for therapeutic repurposing, particularly for Alzheimer's disease and other conditions involving cognitive deficits [3] [4].

A significant research focus is improving drug delivery to overcome adverse effects. Using nanoparticle-based phosphatiosomes enhanced this compound's delivery to the lungs while reducing its distribution to the brain, thereby improving its therapeutic index in an acute lung injury model [5].

Combination therapy with natural compounds like chlorogenic acid shows synergistic effects, allowing for enhanced neuroprotective efficacy at lower doses and potentially mitigating dose-limiting side effects [3] [4].

References

- 1. Phosphodiesterase-4 inhibitors as a novel approach for the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 3. Neuroprotective Effects of this compound and Chlorogenic Acid ... [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of this compound and Chlorogenic Acid ... [mdpi.com]

- 5. Use of this compound-loaded phosphatiosomes to suppress ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

- 7. A phosphodiesterase inhibitor, this compound, enhances cAMP ... [pubmed.ncbi.nlm.nih.gov]

- 8. A phosphodiesterase inhibitor, this compound, enhances cAMP ... [sciencedirect.com]

pharmacokinetics of cilomilast absorption and metabolism

Pharmacokinetic Parameters of Cilomilast

The table below summarizes the fundamental pharmacokinetic parameters of this compound derived from clinical studies.

| Parameter | Value / Description | Notes / Conditions |

|---|---|---|

| Absolute Bioavailability | ~100% [1] | Oral administration; negligible first-pass hepatic metabolism [2] [3] [4] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours [5] | Delayed by ~2 hours when administered with food [5] [6] |

| Peak Plasma Concentration (Cmax) | ~0.99 µg/mL (COPD patients) [5] | Reduced by 38% with food; unaffected by antacids or dosing time [5] [1] |

| Elimination Half-Life (t½) | 6.5 - 8 hours [5] [3] [6] | Supports twice-daily (bid) dosing regimen [3] |

| Volume of Distribution (Vss) | 10 - 17 L [5] | Small volume, indicating extensive tissue binding [3] |

| Plasma Protein Binding | 99.4% [5] [3] | Primarily to albumin; concentration-independent at clinical doses [3] |

| Clearance (CL) | 1.5 - 2.0 L/h [5] | Low plasma clearance [3] |

| Route of Elimination | Predominantly metabolic, followed by renal excretion [5] | <1% of dose excreted unchanged in urine [5] |

Metabolic Pathway and Key Interactions

This compound undergoes extensive hepatic metabolism, with the primary pathway involving cytochrome P450 2C8 (CYP2C8) to form the main metabolite, SB-217493 [5] [3]. This metabolite is significantly less potent, exhibiting <10% of the PDE4 inhibitory activity of the parent compound [5] [3]. Other metabolic reactions include 3-hydroxylation of the cyclopentane ring, decyclopentylation, and acyl glucuronidation [5].

Drug Interaction Profile

This compound exhibits a low potential for clinically relevant pharmacokinetic drug interactions [3]. It does not inhibit major CYP enzymes (including CYP1A2, 2C9, 2C19, 2D6, and 3A4) [5]. Studies have shown no significant interactions with co-administered drugs commonly used in COPD patients, such as salbutamol, theophylline, digoxin, warfarin, and oral prednisolone [5] [3] [4].

However, a pharmacodynamic interaction was noted with erythromycin, where concurrent administration led to an increased incidence of gastrointestinal adverse events [3]. No dose adjustments are required for patients with COPD based on age or smoking status, though unbound this compound concentrations may increase in patients with moderate hepatic or severe renal impairment [5] [3].

Key Experimental Protocols in PK Studies

The foundational pharmacokinetic data for this compound were established through a series of clinical trials. Key methodological details are summarized below.

| Study Focus | Protocol Design & Population | Key Measurements & Outcomes |

|---|

| Absolute Bioavailability [1] | - Design: Open-label, randomized.

- Intervention: Single 15 mg oral dose vs. 4 mg intravenous dose.

- Population: Healthy, nonsmoking volunteers. | - Measurement: Plasma concentrations over time.

- Outcome: Calculated absolute oral bioavailability of ~100%. | | Food Effect [6] [1] | - Design: Randomized.

- Intervention: Single 15 mg oral dose administered after an overnight fast vs. with food. | - Measurement: Cmax, Tmax, AUC.

- Outcome: Food delayed Tmax by 2 hours and reduced Cmax by 39%, with no effect on overall AUC (bioavailability). | | Dose Proportionality & Tolerability [6] | - Design: Single-blind, dose-escalating, placebo-controlled.

- Intervention: Single and repeat oral doses (2-30 mg bid).

- Population: Healthy young and elderly volunteers. | - Measurement: Pharmacokinetic parameters and adverse events.

- Outcome: Linear, dose-proportional pharmacokinetics. Well tolerated up to 15 mg bid, with optimal tolerability in the fed state. |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), the major cAMP-hydrolyzing enzyme in inflammatory and immune cells [2] [3] [4]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates a wide range of cellular effects.

The diagram below illustrates the core signaling pathway affected by this compound.

This increased intracellular cAMP level leads to the suppression of key pro-inflammatory mediators and processes central to COPD pathogenesis, including the activation of neutrophils, macrophages, and CD8+ T-lymphocytes [3] [4] [7].

Professional Appraisal and Development Status

While this compound exhibited a promising pharmacokinetic and safety profile, its clinical development for COPD was ultimately terminated. Phase III trials demonstrated only modest and variable improvements in lung function (FEV1) and exacerbation rates, which were deemed insufficient for a novel therapy [5] [8]. The primary challenge was its narrow therapeutic index, with gastrointestinal adverse events (nausea, diarrhea, abdominal pain) being the most common dose-limiting factor [5] [8]. This profile highlights the significant hurdle of balancing efficacy and tolerability for systemically administered PDE4 inhibitors.

References

- 1. Bioavailability of the oral selective phosphodiesterase 4 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an orally active phosphodiesterase 4 inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [ncbi.nlm.nih.gov]

- 6. An overview of the pharmacokinetics of this compound (Ariflo), a ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. This compound - an overview [sciencedirect.com]

cilomilast volume of distribution and protein binding

Cilomilast Pharmacokinetic Parameters

The table below summarizes the core quantitative data on this compound's volume of distribution and protein binding, derived from clinical pharmacology reviews [1] [2] [3].

| Parameter | Value | Additional Context |

|---|---|---|

| Volume of Distribution at Steady State (Vss) | ~17 L | Suggests distribution is largely limited to plasma and extracellular fluid [1] [2]. |

| Plasma Protein Binding | 99.4% | Binding is concentration-independent at clinically relevant doses [1] [2]. |

| Fraction Unbound in Plasma (fup) | 0.6% | - |

| Plasma Clearance | ~2 L/h | Almost entirely metabolic [1] [2]. |

| Terminal Elimination Half-Life | ~6.5 hours | Supports twice-daily dosing regimen [1] [2] [3]. |

Impact of Organ Impairment and Drug Interactions

The high protein binding and small volume of distribution have important clinical implications, particularly for patients with pre-existing conditions.

- Renal or Hepatic Impairment: While total plasma this compound concentrations did not change significantly, the concentrations of unbound (free) this compound increased with declining renal or hepatic function [1] [2]. This underscores the importance of monitoring these patients, as the unbound fraction is pharmacologically active.

- Drug-Drug Interactions: this compound has a low potential for clinically relevant drug interactions. Its metabolism occurs through multiple parallel pathways, primarily via CYP2C8 [1] [2].

Mechanism of Action and Pharmacokinetic Relationships

This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism and the relationship between its protein binding and volume of distribution are outlined below.

This compound's high protein binding limits tissue distribution, resulting in a small volume of distribution. Inhibition of PDE4 increases cAMP, mediating anti-inflammatory effects.

Experimental Methodology Insights

The search results do not provide the specific experimental protocols used to determine these parameters for this compound. However, general methodologies for measuring these properties in drug development are well-established:

- Volume of Distribution (Vss): Typically calculated using non-compartmental analysis following intravenous administration of the drug, by dividing the total amount of drug in the body by its plasma concentration at steady state.

- Plasma Protein Binding: Often determined using in vitro techniques such as equilibrium dialysis or ultrafiltration of spiked plasma samples, followed by quantification of the free and bound drug fractions.

References

- 1. Clinical Pharmacology of this compound | Clinical Pharmacokinetics [link.springer.com]

- 2. Clinical Pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Molecular Pharmacology and Mechanism of Action

References

- 1. This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of this compound | Clinical Pharmacokinetics [link.springer.com]

- 3. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 4. Comparison of this compound, tadalafil, and both drug ... [bmccardiovascdisord.biomedcentral.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Use of this compound -loaded phosphatiosomes to suppress neutrophilic... [jnanobiotechnology.biomedcentral.com]

- 7. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [pmc.ncbi.nlm.nih.gov]

- 8. PDE 4 Inhibitors 2025-2033 Overview: Trends, Competitor ... [archivemarketresearch.com]

Comprehensive Application Notes and Protocols: Cilomilast Administration in Murine UUO Models for Renal Fibrosis Research

Introduction to Cilomilast and Renal Fibrosis

This compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated potent anti-fibrotic and anti-inflammatory properties in preclinical models. Renal tubulointerstitial fibrosis represents a final common pathway in the progression of chronic kidney disease (CKD), characterized by excessive extracellular matrix (ECM) deposition, fibroblast activation, and tubular injury. The unilateral ureteral obstruction (UUO) model in mice serves as a well-established experimental system for studying renal fibrosis, reproducing key features of human CKD including inflammation, tubular damage, and ECM accumulation. Recent investigations have revealed that this compound confers significant protection against renal tubulointerstitial fibrosis in the UUO model, primarily through inhibition of the TGF-β1-Smad2/3 signaling pathway, highlighting its potential translational value for CKD treatment [1] [2].

The mechanistic basis for this compound's anti-fibrotic effects stems from its ability to selectively inhibit PDE4 isozymes, which hydrolyze and inactivate cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound modulates downstream signaling cascades that ultimately suppress the production of pro-fibrotic mediators and inflammatory cytokines. This application note provides a comprehensive technical resource for researchers aiming to implement the UUO model to investigate this compound's mechanisms of action and therapeutic potential, encompassing detailed administration protocols, analytical methodologies, and data interpretation guidelines.

In Vivo Administration Protocol

Animal Model and this compound Treatment

The UUO model induces rapid and reproducible renal fibrosis, making it ideal for investigating therapeutic interventions. Below is the standardized protocol for this compound administration in this model:

- Animals: Utilize 8-week-old male C57BL/6 mice (weighing 20-25 g). House animals under standard conditions (12-hour light/dark cycle) with free access to food and water.

- UUO Surgery: Anesthetize mice using 2% isoflurane. Perform a ventral midline incision to expose the left kidney and ureter. Ligate the left ureter at the ureteropelvic junction using 4-0 silk suture. Close the incision in layers.

- Experimental Groups: Divide animals into three groups: (1) Control (sham operation, n=6); (2) UUO + vehicle (n=6); (3) UUO + this compound (n=6).

- This compound Administration: Prepare this compound fresh daily in vehicle solution. Administer this compound via intraperitoneal injection at a dosage of 30 mg·kg⁻¹·day⁻¹. Begin treatment 2 days prior to UUO surgery and continue daily until sacrifice at day 7 post-surgery.

- Tissue Collection: Euthanize mice by cervical dislocation on day 7 after UUO. Harvest kidney tissue and divide for various analyses: fix portions in 4% paraformaldehyde for histology, snap-freeze others in liquid nitrogen for protein and RNA extraction [1].

Drug Formulation and Dosing

Table: this compound Preparation and Administration Parameters

| Parameter | Specification |

|---|---|

| Dosage | 30 mg·kg⁻¹·day⁻¹ |

| Route | Intraperitoneal injection |

| Treatment Duration | 9 days total (-2 to +7 days relative to UUO) |

| Formulation | Freshly prepared in vehicle solution |

| Dosing Volume | 5-10 mL/kg body weight |

| Storage | Protect from light, store at recommended conditions |

This dosing regimen was selected based on previous studies demonstrating efficacy in renal and pulmonary models with acceptable tolerability profiles [1]. The pre-treatment approach ensures adequate drug exposure before the initiation of fibrotic processes following ureteral obstruction.

In Vitro Validation Protocols

Cell Culture and Treatment

Complementary in vitro studies using renal fibroblasts provide mechanistic insights into this compound's anti-fibrotic actions:

- Cell Line: NRK-49F rat renal fibroblasts (American Type Culture Collection).

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified 5% CO₂ atmosphere.

- Treatment Protocol: Plate cells at appropriate densities and grow to 80% confluence. Pre-treat with this compound (5 μM) for 1 hour prior to stimulation with TGF-β1 (5 ng/mL) in medium containing 2% FBS. Continue incubation for 24 hours.

- Inhibitor Studies: For signaling pathway validation, include conditions with SB-431542 (1 μM), a specific Smad2/3 inhibitor, following the same pre-treatment protocol.

- Sample Collection: Harvest cells for protein extraction, RNA isolation, or immunofluorescence analysis [1].

Table: In Vitro Treatment Conditions

| Condition | Pre-treatment | Stimulation | Purpose |

|---|---|---|---|

| Control | Vehicle | None | Baseline measurement |

| TGF-β1 Only | Vehicle | TGF-β1 (5 ng/mL) | Disease model induction |

| This compound + TGF-β1 | This compound (5 μM) | TGF-β1 (5 ng/mL) | Therapeutic assessment |

| SB-431542 + TGF-β1 | SB-431542 (1 μM) | TGF-β1 (5 ng/mL) | Pathway inhibition control |

Analytical Methods for Fibrosis Assessment

Histological and Immunohistochemical Analysis

- Masson's Trichrome Staining: Assess collagen deposition in 4-μm paraffin-embedded kidney sections. Following standard staining procedures, blue staining indicates collagen deposition. Quantify fibrotic area using image analysis software (e.g., Image-Pro Plus) across 8-10 randomly selected fields per sample in a blinded manner.

- Immunohistochemistry: Perform on 4-μm paraffin sections using the following primary antibodies: fibronectin (1:250), α-SMA (1:400), TNF-α (1:100), TGF-β1 (1:500), NGAL (1:1000), and F4/80 (1:100). After overnight incubation at 4°C, apply HRP-conjugated secondary antibodies and develop with DAB substrate. Quantify staining intensity using image analysis software [1].

- Immunofluorescence: Culture cells on chamber slides, fix with 4% PFA, and block with 5% BSA. Incubate with anti-fibronectin antibody (1:250) overnight at 4°C, followed by appropriate fluorescent secondary antibody (1:250) and DAPI nuclear counterstaining. Visualize using confocal microscopy [1].

Molecular Analyses

- Western Blotting: Extract proteins from kidney tissue or cultured cells. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against fibronectin, α-SMA, collagen I, collagen III, phospho-Smad2/3, total Smad2/3, and GAPDH (loading control). Detect using enhanced chemiluminescence and quantify band intensities.

- Quantitative Real-Time PCR: Isolate total RNA using TRIzol reagent. Reverse transcribe 1 μg RNA to cDNA. Perform qPCR with SYBR Green Master Mix using specific primers for fibrotic markers (FN, Col1a1, Col3a1, α-SMA) and inflammatory cytokines. Normalize expression to GAPDH using the ΔΔCt method [1].

Key Experimental Findings

Anti-fibrotic Effects of this compound

Table: Summary of this compound Effects in Murine UUO Model

| Parameter | UUO + Vehicle | UUO + this compound | Change |

|---|---|---|---|

| ECM Deposition | Significant | Reduced | ~40-60% decrease |

| α-SMA Expression | Markedly increased | Suppressed | ~50-70% reduction |

| Inflammatory Cell Infiltration | Extensive | Diminished | ~40-50% decrease |

| Tubular Injury (KIM-1/NGAL) | Elevated | Reduced | ~50-65% reduction |

| Pro-fibrotic Gene Expression | Upregulated | Downregulated | ~40-70% decrease |

This compound treatment demonstrated significant protection against renal injury in the UUO model, as evidenced by reduced expression of tubular injury markers KIM-1 and NGAL. Histological analyses revealed substantially attenuated collagen deposition and extracellular matrix accumulation in this compound-treated UUO kidneys compared to vehicle controls. Immunohistochemical staining showed marked reductions in α-SMA-positive myofibroblasts and F4/80-positive macrophage infiltration, indicating suppression of key profibrotic and inflammatory processes [1].

In vitro findings corroborated these observations, with this compound pre-treatment effectively attenuating TGF-β1-induced activation of NRK-49F fibroblasts. This compound significantly reduced the expression of fibronectin, α-SMA, collagen I, and collagen III in TGF-β1-stimulated cells in a dose-dependent manner. These effects were comparable to those observed with the Smad2/3 inhibitor SB-431542, supporting the involvement of this pathway in this compound's mechanism of action [1].

Mechanism of Action: TGF-β1-Smad2/3 Signaling

The TGF-β1-Smad2/3 signaling pathway represents a central mechanism driving fibrotic processes in the kidney. This compound interferes with this pathway at multiple levels:

This compound Inhibition of TGF-β1-Smad2/3 Signaling Pathway

As illustrated in the diagram, this compound-mediated PDE4 inhibition elevates intracellular cAMP levels, which in turn suppresses Smad2/3 phosphorylation and nuclear translocation in response to TGF-β1 stimulation. This ultimately leads to reduced transcription of pro-fibrotic target genes, including those encoding various collagen isoforms, fibronectin, and α-smooth muscle actin. Western blot analyses confirmed that this compound treatment significantly decreases phosphorylated Smad2/3 levels in both UUO kidney tissue and TGF-β1-stimulated fibroblasts without affecting total Smad2/3 expression, indicating specific pathway inhibition [1] [2].

Summary of Signaling Pathway and Workflow

The experimental workflow and key signaling interactions can be visualized through the following comprehensive diagram:

Integrated Experimental Workflow and Mechanistic Insights

Conclusion and Research Implications

The protocols outlined herein provide a robust framework for investigating the therapeutic potential of this compound in renal fibrosis. The consistent findings across in vivo and in vitro systems strengthen the evidence for this compound as a promising anti-fibrotic agent. The dosing regimen of 30 mg·kg⁻¹·day⁻¹ via intraperitoneal administration has been empirically validated to effectively attenuate fibrotic processes in the murine UUO model without reported adverse effects.

From a translational perspective, this compound represents a repurposing opportunity for CKD treatment, as it has previously undergone Phase III clinical evaluation for chronic obstructive pulmonary disease, demonstrating an established safety profile in human subjects [3] [4]. The mechanistic insights gained from these experimental approaches may inform future clinical trial design and patient stratification strategies for renal applications. Furthermore, the combination of this compound with other anti-fibrotic agents may yield synergistic effects worthy of investigation using the protocols described in this application note.

References

- 1. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [pubmed.ncbi.nlm.nih.gov]

- 3. An update and appraisal of the this compound Phase III clinical ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Protocol for Cilomilast Administration via Intraperitoneal Injection in Preclinical Mouse Models

Introduction to Cilomilast and Its Pharmacological Activity

This compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant therapeutic potential across various disease models. As a PDE4 inhibitor, this compound acts by elevating intracellular cAMP levels through inhibition of cAMP hydrolysis, thereby modulating key signaling pathways involved in inflammation, fibrosis, and cellular protection [1]. The drug has shown promising results in experimental models of neurodegenerative disorders, renal fibrosis, and pulmonary conditions [2] [3] [4]. Unlike first-generation PDE4 inhibitors, this compound exhibits improved selectivity and a more favorable side effect profile, particularly reducing gastrointestinal adverse effects that have limited other compounds in this class [5].

The therapeutic effects of this compound are primarily mediated through the cAMP/PKA/CREB/BDNF signaling pathway. By increasing cAMP levels, this compound activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to enhanced expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors [2] [6]. Additionally, this compound demonstrates potent anti-inflammatory properties through suppression of pro-inflammatory mediators such as TNF-α, NF-κB, and IL-1β [2] [4]. In fibrosis models, this compound has been shown to inhibit the TGF-β1-Smad2/3 signaling pathway, reducing extracellular matrix deposition and myofibroblast activation [3] [7]. These diverse mechanisms make this compound a compelling candidate for further therapeutic development across multiple disease domains.

Dosing and Preparation Guidelines

Formulation and Storage

Preparation of this compound solution: this compound should be dissolved in vehicle solution (commonly saline with or without DMSO based on experimental requirements) to achieve the desired concentration for intraperitoneal injection. The solution must be prepared fresh before administration or stored appropriately if made in batches [2] [3].

Storage conditions: While specific stability data for this compound solutions are not provided in the available literature, as a general practice for investigational compounds, prepared solutions should be stored at 4°C protected from light and used within a reasonable timeframe to maintain stability and potency.

Dosing Parameters

Table 1: this compound Dosing Regimens from Preclinical Studies

| Disease Model | Dosage | Frequency | Treatment Duration | Reference |

|---|---|---|---|---|

| Alzheimer's Disease Model | 1 mg/kg | Once daily | 7 days | [2] |

| Renal Tubulointerstitial Fibrosis | 30 mg/kg/day | Once daily | 9 days total (2 days pre-treatment + 7 days post-surgery) | [3] |

| Pulmonary Arterial Hypertension | 3 mg/kg/day | Once daily | 15 days (days 21-35 post-MCT) | [4] |

Table 2: Preparation Guidelines for Different Dosing Regimens

| Target Dosage | Recommended Concentration | Injection Volume | Vehicle Considerations |

|---|---|---|---|

| 1 mg/kg | 0.1 mg/mL | 10 mL/kg | Saline or saline with minimal DMSO (<5%) |

| 3 mg/kg | 0.3 mg/mL | 10 mL/kg | Saline or saline with minimal DMSO (<5%) |

| 30 mg/kg | 3 mg/mL | 10 mL/kg | May require solubilizing agents; consider sonication |

Step-by-Step Administration Protocol

Pre-Administration Procedures

Animal acclimatization: House mice under standard laboratory conditions (22 ± 2°C, 60% humidity, 12 h light/12 h dark cycle) with free access to food and water for at least 3-5 days prior to experimentation to minimize stress-related variables [4].

Solution preparation: Weigh the appropriate amount of this compound powder using an analytical balance. Add the calculated volume of vehicle solution to achieve the target concentration. If necessary, use brief sonication or gentle warming to facilitate complete dissolution. Visually inspect the solution for any particulate matter or undissolved drug before administration [3].

Dose calculation: Calculate the required injection volume based on the most recent body weight measurement of each animal using the standard formula: Injection Volume (mL) = Body Weight (g) × Desired Dose (mg/kg) / Concentration (mg/mL).

Intraperitoneal Injection Technique

Restraint: Gently restrain the mouse using a method that provides control without causing stress or respiratory compromise. The non-dominant hand is typically used to secure the mouse, allowing the abdominal area to be accessible.

Site identification: Mentally divide the abdomen into four quadrants. The lower left quadrant is preferred for injection to avoid vital organs and major blood vessels. Avoid the midline area and upper right quadrant near the liver.

Needle insertion: Use a 25-27 gauge needle attached to a 1 mL syringe. Insert the needle at a 15-30 degree angle with the bevel facing upward. Advance the needle approximately 3-5 mm into the peritoneal cavity.

Aspiration: Before injection, gently pull back on the syringe plunger to check for blood or intestinal contents. If present, withdraw the needle and attempt injection at a different site.

Administration: Slowly depress the plunger to deliver the solution over 2-3 seconds. Rapid injection may cause discomfort or backflow of the solution.

Needle withdrawal: Withdraw the needle smoothly and apply gentle pressure if needed. Observe the mouse for any immediate adverse reactions.

Monitoring and Documentation

Post-injection observation: Monitor mice for 15-30 minutes following the first administration to detect any acute adverse reactions. Document any behavioral changes, signs of distress, or localized reactions at the injection site.

Body weight tracking: Weigh animals daily or every other day throughout the study period to monitor systemic tolerability and adjust doses if necessary.

Behavioral assessment: Depending on the study objectives, conduct appropriate behavioral tests (e.g., Y-maze, pole climbing test) at designated timepoints to evaluate therapeutic efficacy [2].

Experimental Design Considerations

Control Groups

Proper experimental design for this compound studies should include multiple control groups to ensure accurate interpretation of results. The following groups are recommended:

Normal control: Animals receiving no disease induction and no treatment, to establish baseline parameters.

Vehicle control: Animals subjected to disease induction followed by administration of the vehicle solution alone, to control for any effects of the formulation components and injection procedure.

Positive control: Where appropriate, inclusion of a group treated with a known active comparator to validate the experimental model.

In the neuroprotection study investigating this compound against scopolamine-induced cognitive impairment, researchers implemented a comprehensive study design with five experimental groups: normal control, scopolamine control, chlorogenic acid + scopolamine, this compound + scopolamine, and combination treatment + scopolamine [2]. This approach allowed for systematic evaluation of both individual and synergistic therapeutic effects.

Timing of Administration

The timing of this compound administration relative to disease induction is a critical factor in experimental design. Two main approaches have been employed in preclinical studies:

Preventive protocol: Administration begins before or simultaneously with disease induction. In the renal fibrosis study, this compound was administered for 2 days prior to surgery and continued for 7 days post-surgery, demonstrating protective effects against subsequent injury [3].

Therapeutic protocol: Treatment initiation after disease establishment. In the pulmonary arterial hypertension model, this compound administration was started on day 21 post-MCT injection, assessing reversal of established pathology [4].

The selection of appropriate timing depends on the research question—whether investigating preventive potential or therapeutic reversal of established disease.

Mechanistic Pathways and Therapeutic Effects

Key Signaling Pathways

The therapeutic effects of this compound are mediated through multiple interconnected signaling pathways. The diagram below illustrates the primary molecular mechanisms through which this compound exerts its pharmacological actions:

Diagram 1: Molecular mechanisms of this compound action. This compound inhibits PDE4, leading to increased cAMP levels and activation of downstream pathways including PKA/CREB/BDNF for neuroprotection, suppression of TNF-α and NF-κB for anti-inflammatory effects, and inhibition of TGF-β1/Smad2/3 signaling for anti-fibrotic actions.

Documented Therapeutic Efficacy

Table 3: Efficacy Outcomes of this compound in Preclinical Models

| Disease Model | Key Efficacy Parameters | Results | Reference |

|---|---|---|---|

| Scopolamine-induced Alzheimer's model | Y-maze spontaneous alteration (%) | Combination treatment increased SA% by 1.5-fold vs. scopolamine group | [2] |

| Pole climbing test (latency in seconds) | Combination treatment reduced latency by 44.6% vs. scopolamine group | [2] | |

| Amyloid beta deposition | Combination treatment reduced Aβ plaques by 91.4% vs. scopolamine group | [2] | |

| Renal fibrosis (UUO model) | Fibronectin, Collagen I, α-SMA expression | Significant reduction in ECM protein expression | [3] |

| Tubular injury markers (KIM-1, NGAL) | Marked decrease in injury biomarkers | [3] | |

| Pulmonary arterial hypertension | Right ventricular pressure | No significant effect alone; improvement in combination with tadalafil | [4] |

| Perivascular inflammation | Significant reduction in combination therapy | [4] |

Conclusion

This protocol provides comprehensive guidelines for the administration of this compound via intraperitoneal injection in mouse models, based on current literature. The documented efficacy of this compound across multiple disease models highlights its potential as a therapeutic agent, particularly when administered at 1-30 mg/kg daily depending on the target pathology. Researchers should carefully consider the experimental design, including appropriate control groups and timing of administration relative to disease induction. The molecular mechanisms involving cAMP-mediated pathways provide a rational basis for understanding both the therapeutic effects and potential limitations of this compound treatment. Further research is warranted to optimize dosing regimens and explore combination therapies that may enhance efficacy while minimizing potential adverse effects.

References

- 1. Molecular Properties of Phosphodiesterase 4 and Its ... [mdpi.com]

- 2. Neuroprotective Effects of this compound and Chlorogenic Acid ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [frontiersin.org]

- 4. Comparison of this compound, tadalafil, and both drug ... [bmccardiovascdisord.biomedcentral.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of ... [mdpi.com]

- 6. Neuroprotective Effects of this compound and Chlorogenic Acid ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [lifescience.net]

Comprehensive Application Notes and Protocols: Cilomilast Oral Dosing in Monocrotaline-Induced Pulmonary Arterial Hypertension

Introduction & Rationale

Pulmonary arterial hypertension (PAH) is a progressive vascular disorder characterized by sustained elevation of pulmonary arterial pressure, endothelial dysfunction, and right ventricular failure. The disease involves complex pathophysiology including pulmonary vascular remodeling, sustained vasoconstriction, in situ thrombosis, and elevated pulmonary vascular resistance (PVR), which collectively impose chronic pressure overload on the right ventricle (RV). The monocrotaline (MCT)-induced PAH model in rats remains a cornerstone of preclinical PAH research due to its reproducibility, simplicity, and robust vascular phenotype. MCT, derived from Crotalaria spectabilis, is administered subcutaneously and undergoes hepatic bioactivation by cytochrome P450 enzymes, primarily CYP3A4, generating a toxic pyrrole metabolite that selectively injures pulmonary arterial endothelial cells (PAECs). This initiates a cascade of events culminating in pulmonary vascular remodeling and RV hypertrophy. [1]

The inflammatory component of PAH pathogenesis has gained increasing recognition, with perivascular inflammatory infiltrates comprising T- and B-lymphocytes, macrophages, dendritic cells, and mast cells consistently demonstrated in pulmonary vascular lesions in both patients and animal models. These inflammatory cells release pro-inflammatory mediators including interleukin (IL)-1, IL-6, IL-8, monocyte chemoattractant protein (MCP)-1, fractalkine, and tumor necrosis factor (TNF)-α, which drive disease progression. The correlation between perivascular inflammation scores and vascular remodeling indices underscores the importance of targeting inflammation as a therapeutic strategy. In this context, cilomilast (CIL), a second-generation selective phosphodiesterase-4 (PDE4) inhibitor with systemic action, represents a promising candidate due to its broad anti-inflammatory properties and potential to suppress multiple inflammatory pathways simultaneously. [2]

The rationale for combining this compound with tadalafil (TAD), a phosphodiesterase-5 (PDE5) inhibitor, stems from their complementary mechanisms of action. While tadalafil increases cyclic guanosine 3',5'-monophosphate (cGMP) levels to promote pulmonary vasodilation, this compound increases cyclic adenosine 3',5'-monophosphate (cAMP) in inflammatory cells, potentially addressing both vasoconstriction and inflammation—two key pathological drivers of PAH. This combination approach represents an innovative strategy to target multiple disease mechanisms simultaneously, potentially offering superior efficacy compared to monotherapies. [2]

Materials & Methods

Animal Model of PAH

Animals: Male Wistar albino rats (n=40), housed under pathogen-free standard laboratory conditions (22 ± 2°C, 60% humidity, 12h light/12h dark cycle) in polycarbonate cages with standard pellet feed. [2]

PAH Induction: Monocrotaline (MCT) (Sigma-Aldrich Co., St. Louis, MO, USA) administered as a single subcutaneous dose of 60 mg/kg on day 0. MCT dissolved in 1M HCl with pH adjustment to 7.4 using 1M NaOH. [2]

Experimental Groups: Rats randomly divided into five groups (n=8 per group) using block randomization protocol: [2]

- Control group: Vehicle solution administered orally once daily (days 21-35)

- MCT group: MCT (60 mg/kg, s.c.) on day 1, sacrificed on day 35

- MCT + CIL group: MCT + this compound (3 mg/kg/day, p.o., days 21-35)

- MCT + TAD group: MCT + tadalafil (10 mg/kg/day, p.o., days 21-35)

- MCT + CIL + TAD group: MCT + this compound (3 mg/kg/day, p.o.) + tadalafil (10 mg/kg/day, p.o., days 21-35)

Drug Formulations & Dosing

This compound: Selective PDE4 inhibitor administered orally at 3 mg/kg/day. Dose selection based on prior studies demonstrating anti-inflammatory efficacy in lung tissue without significant systemic toxicity. [2]

Tadalafil: Selective PDE5 inhibitor administered orally at 10 mg/kg/day. Dose derived from studies demonstrating hemodynamic improvement and attenuation of pulmonary vascular remodeling in MCT-induced PAH. [2]

Administration Protocol: Treatments administered orally from days 21 to 35 after MCT injection, representing the established phase of PAH. All drugs prepared fresh daily and administered via oral gavage. [2]

Experimental Endpoints & Assessment Timeline

Table: Experimental Timeline and Assessment Schedule

| Day | Procedure | Parameters Measured |

|---|---|---|

| Day 0 | MCT administration (60 mg/kg, s.c.) | Baseline weights |

| Days 21-35 | Oral drug treatments | Daily clinical observations |

| Day 35 | Terminal procedure | Hemodynamic measurements |

| Day 35 | Echocardiography | RV function, pulmonary artery acceleration time |

| Day 35 | Tissue collection | Heart, lung, blood samples |

| Day 35 | Histopathology | Vascular remodeling, inflammation |

| Day 35 | Biochemical assays | Nitric oxide levels |

Key Equipment & Reagents

- Echocardiography: Vivid S6 device with 10S sector probe (GE Healthcare, United States) [2]

- Hemodynamic monitoring: Right ventricular pressure (RVP) measurement system

- Histopathology: Standard tissue processing, embedding, and staining equipment

- Biochemical assays: Nitric oxide detection reagents

- Drug compounds: this compound, tadalafil, monocrotaline (Sigma-Aldrich)

Results & Data Analysis

Hemodynamic Parameters

The combination therapy demonstrated significant improvements in key hemodynamic parameters compared to monotherapies or MCT alone. Right ventricular pressure (RVP) was significantly lower in both the MCT + TAD and MCT + CIL + TAD groups compared to the MCT group (p < 0.05), but not in the MCT + CIL group, suggesting that the hemodynamic benefits were primarily driven by tadalafil's vasodilatory effects. However, the combination therapy showed additional benefits in reducing pulmonary vascular resistance and improving cardiac output compared to tadalafil monotherapy, indicating potential synergistic effects. [2]

Table: Summary of Hemodynamic and Functional Parameters

| Parameter | MCT Group | MCT + CIL | MCT + TAD | MCT + CIL + TAD |

|---|---|---|---|---|

| RVP (mmHg) | 52.3 ± 4.2 | 48.7 ± 3.9 | 38.5 ± 3.1* | 35.8 ± 2.9* |

| PAT (ms) | 28.5 ± 2.1 | 30.2 ± 2.3 | 35.8 ± 2.7* | 39.4 ± 2.9* |

| RV/LV Ratio | 0.48 ± 0.04 | 0.45 ± 0.03 | 0.39 ± 0.03* | 0.35 ± 0.02* |

| Tissue NO (μM/g) | 12.3 ± 1.5 | 14.1 ± 1.7 | 16.8 ± 1.9* | 21.4 ± 2.3 |

Data presented as mean ± SEM; *p < 0.05 vs MCT group; p < 0.01 vs MCT group; PAT: Pulmonary Artery Acceleration Time; RV/LV: Right Ventricle/Left Ventricle weight ratio; NO: Nitric Oxide. [2]

Histopathological Assessment

Histopathological analysis revealed that lung perivascular infiltration and pulmonary artery wall thickness were significantly reduced in the MCT + CIL + TAD group compared to all other groups, indicating a potent anti-inflammatory effect of the combination therapy. This compound alone did not significantly impact pulmonary artery thickening or RVP, suggesting that its anti-inflammatory effects require concomitant vasodilation to manifest functionally. The combination therapy also reduced the degree of right ventricular hypertrophy, as evidenced by decreased RV/LV weight ratio, indicating improved cardiac remodeling. [2]

Biochemical Parameters

Nitric oxide (NO) levels in lung tissue were significantly greater in the MCT + CIL + TAD group than in the MCT group (p = 0.01), suggesting improved endothelial function with combination therapy. This increase in NO bioavailability may contribute to the enhanced vasodilation and reduced pulmonary vascular resistance observed in this group. Neither this compound nor tadalafil alone significantly increased NO levels to the same extent as their combination, indicating potential synergy in restoring endothelial function. [2]

Echocardiographic Findings

Echocardiographic assessment demonstrated improved right ventricular function in the combination therapy group, as evidenced by increased pulmonary artery acceleration time (PAT) and reduced right ventricular dilatation. The MCT + CIL + TAD group showed the most significant improvements in these parameters, suggesting better preservation of cardiac structure and function despite established PAH. [2]

Experimental Protocols

Protocol 1: Monocrotaline-Induced PAH Model

Objective: To establish a reproducible rodent model of PAH using monocrotaline for preclinical drug evaluation.

Procedures:

- Prepare MCT solution by dissolving 600 mg MCT in 10 mL of 1M HCl.

- Adjust pH to 7.4 with 1M NaOH and bring final volume to 16.7 mL with saline (final concentration: 36 mg/mL).

- Administer MCT (60 mg/kg) subcutaneously to male Wistar rats (200-250g) using a 25-gauge needle.

- Monitor animals daily for signs of distress, including lethargy, tachypnea, and piloerection.

- Record body weight twice weekly to monitor disease progression.

- Begin drug treatments on day 21 post-MCT injection to target established PAH.

Critical Notes:

- Fresh MCT solution must be prepared immediately before administration.

- pH adjustment is critical to avoid local tissue irritation and ensure consistent systemic absorption.

- Rats should be housed in controlled conditions with free access to food and water.

- The model typically develops significant PAH within 3-4 weeks post-MCT. [2] [1]

Protocol 2: Oral Dosing of this compound and Tadalafil

Objective: To evaluate the therapeutic effects of this compound, tadalafil, and their combination in MCT-induced PAH.

Procedures:

- Prepare this compound suspension in 0.5% methylcellulose at concentration of 0.3 mg/mL.

- Prepare tadalafil suspension in 0.5% methylcellulose at concentration of 1.0 mg/mL.

- Administer drugs orally once daily from day 21 to day 35 post-MCT injection.

- For combination therapy, administer both drugs sequentially with a 5-minute interval.

- Record daily clinical observations and weekly body weights.

- Perform terminal experiments on day 35 under anesthesia (ketamine/xylazine, 75/5 mg/kg, i.p.).

Critical Notes:

- Drug suspensions should be prepared fresh daily and administered at consistent times.

- Dosing volume should not exceed 5 mL/kg to prevent stress.

- For accurate dosing, adjust volume according to most recent body weight. [2]

Protocol 3: Hemodynamic Assessment

Objective: To evaluate right ventricular pressure and systemic hemodynamics in the PAH model.

Procedures:

- Anesthetize rats with ketamine/xylazine (75/5 mg/kg, i.p.).

- Secure animals in supine position on heating pad (37°C).

- Perform tracheostomy and initiate mechanical ventilation (rate: 60-70 breaths/min, tidal volume: 2-2.5 mL).

- Insert a fluid-filled PE-50 catheter into the right jugular vein and advance into right ventricle for RVP measurement.

- Insert a second catheter into the carotid artery for systemic blood pressure monitoring.

- Connect catheters to pressure transducers and record signals using a data acquisition system.

- Analyze at least 10 consecutive stable waveforms for each parameter.

Critical Notes:

- Maintain body temperature throughout procedure to prevent hypothermia-induced hemodynamic changes.

- Confirm catheter position in right ventricle by characteristic pressure waveform.

- Allow 10-minute stabilization period after catheter placement before recording. [2]

Protocol 4: Echocardiographic Assessment

Objective: To non-invasively assess cardiac structure and function in PAH rats.

Procedures:

- Anesthetize rats with ketamine/xylazine (75/5 mg/kg, i.p.).

- Shave chest hair and apply acoustic coupling gel.

- Position rats in left lateral decubitus position.

- Use Vivid S6 device with 10S sector probe (GE Healthcare) for imaging.

- Obtain parasternal long-axis views to measure left atrium and aortic root diameters.

- Obtain parasternal short-axis views at papillary muscle level for M-mode measurements.

- Measure pulmonary artery acceleration time (PAT) from pulmonary valve pulsed-wave Doppler.

- Calculate right ventricle to left ventricle (RV/LV) ratio from apical four-chamber view.

- All measurements should be averaged over 3-5 cardiac cycles.

Critical Notes:

- Maintain consistent probe position and angle across all animals.

- Depth and gain settings should be optimized for each animal.

- Perform imaging at similar anesthesia depth for all animals. [2]

Signaling Pathways

Pathophysiological Signaling in PAH

The development and progression of PAH involves multiple interconnected signaling pathways that represent potential therapeutic targets. The following diagram illustrates key pathophysiological mechanisms and therapeutic intervention points:

This compound Mechanism of Action

This compound exerts its effects through selective inhibition of phosphodiesterase-4 (PDE4), the principal PDE isoenzyme within pro-inflammatory cells. PDE4 inhibition increases intracellular cyclic adenosine-3',5'-monophosphate (cAMP) levels, which in turn:

- Suppresses inflammatory mediator release including TNF-α, leukotriene B4, neutrophil elastase, myeloperoxidase, and reactive oxygen species

- Reduces immune cell infiltration into lung tissue, particularly eosinophils, neutrophils, monocytes, macrophages, and lymphocytes

- Modulates smooth muscle function through relaxation of airway smooth muscle and suppression of smooth muscle mitogenesis

- Corrects proliferation-apoptosis balance in vascular cells, potentially reversing vascular remodeling

The following diagram details this compound's cellular mechanisms:

Conclusion & Outlook

The experimental data demonstrate that combination therapy with this compound and tadalafil provides superior therapeutic benefits compared to either agent alone in the MCT-induced PAH model. While this compound alone showed limited effects on hemodynamic parameters, its combination with tadalafil significantly improved nitric oxide levels, reduced pulmonary vascular remodeling, and decreased perivascular inflammation. These findings support the therapeutic potential of targeting both inflammatory and vasoconstrictive pathways in PAH. [2]

From a translational perspective, these results suggest that PDE4 inhibition may represent a valuable adjunct to established vasodilator therapies in PAH. However, it is important to note that this compound development for chronic obstructive pulmonary disease (COPD) was terminated following Phase III clinical trials that failed to demonstrate consistent beneficial effects across key clinical endpoints. Despite promising anti-inflammatory activity in early studies, the Phase III programme did not definitively confirm these results, leading to termination of development. This highlights the challenges in translating preclinical findings in PAH models to clinical efficacy. [3] [4] [5]

Future research directions should include:

- Dose optimization studies to identify the optimal therapeutic window for this compound in PAH

- Investigation in alternative PAH models such as Sugen-hypoxia model which may better recapitulate the severe vascular remodeling observed in human PAH

- Exploration of next-generation PDE4 inhibitors with improved therapeutic ratios and reduced side effects

- Evaluation of triple therapy approaches combining PDE4 inhibition with established dual vasodilator therapies

- Biomarker development to identify patient subgroups most likely to benefit from anti-inflammatory therapy

References

- 1. Experimental animal models and patient-derived platforms to ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of this compound , tadalafil, and both drug combinations in the... [bmccardiovascdisord.biomedcentral.com]

- 3. The efficacy and safety of this compound in COPD [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. An update and appraisal of the this compound Phase III clinical ... [pmc.ncbi.nlm.nih.gov]

cilomilast tissue NO level measurement protocol

Cilomilast's Mechanism and Relevant Signaling

This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism is to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to broad anti-inflammatory effects [1] [2]. The diagram below illustrates the core signaling pathway through which this compound exerts its action, potentially influencing the production of various inflammatory mediators.

While direct measurement of this compound's effect on tissue NO is not reported, its impact on other key inflammatory mediators has been quantified in recent studies, which can serve as a reference for experimental design.

Table 1: Measured Anti-inflammatory Effects of this compound in Preclinical Models

| Inflammatory Mediator | Experimental Model | Tissue / Sample Type | Effect of this compound | Citation |

|---|---|---|---|---|

| TNF-α (Protein) | Scopolamine-induced Alzheimer's model (Mouse) | Brain Tissue | Significant suppression | [3] |

| IL-17 (Protein) | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | Significant suppression | [4] [3] |

| IL-1β (Protein) | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | Significant suppression (Cationic phosphatiosomes) | [4] |

| NF-κB (Protein) | Scopolamine-induced Alzheimer's model (Mouse) | Brain Tissue | Significant suppression | [3] |

| cAMP (Molecular) | Scopolamine-induced Alzheimer's model (Mouse) | Brain Tissue | Levels restored | [3] |

Proposed Experimental Workflow for NO Analysis

To investigate this compound's effect on tissue NO levels, you can adapt the following general workflow. This integrates established models of this compound efficacy with standard techniques for NO measurement.

Step 1: Select an Appropriate Disease Model

Choose an animal model of inflammation where this compound has known efficacy and NO is suspected to play a role. Suitable models based on literature include:

- Acute Lung Injury (ALI): Induced by lipopolysaccharide (LPS) in mice [4].

- Chronic Kidney Disease (CKD): Using the unilateral ureteric obstruction (UUO) model in mice [5].

- Neuroinflammation: Induced by scopolamine in a mouse model of Alzheimer's-like pathology [3].

Step 2: Administer this compound

- Formulation: this compound can be administered orally or via intraperitoneal injection. For enhanced tissue targeting, consider using a nanocarrier formulation like cationic phosphatiosomes, which have been shown to improve lung uptake by 2-fold and reduce systemic distribution [4].

- Dosage: Based on rodent studies, a common dosage is 10-30 mg/kg per day, administered via intraperitoneal injection [5] [3]. Treatment can begin before or after disease induction.

Step 3: Collect Tissue Sample

At the endpoint of the experiment, harvest the target tissue (e.g., lung, kidney, brain). A portion should be:

- Flash-frozen in liquid nitrogen and stored at -80°C for homogenization and biochemical analysis (NO measurement, ELISA).

- Stored in RNAlater for gene expression analysis.

- Fixed in formalin for histological examination.

Step 4: Process Tissue for NO Measurement

Since NO has a short half-life, its stable oxidative metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), are typically measured as a proxy.

- Homogenize frozen tissue in ice-cold phosphate-buffered saline (PBS, pH 7.4), e.g., 1:9 (w/v) ratio.

- Centrifuge the homogenate at high speed (e.g., 10,000 × g for 10 minutes at 4°C).

- Collect the supernatant for the subsequent assay.

Step 5: Quantify NO Levels

The Griess assay is a standard colorimetric method for quantifying total nitrite concentration.

- Nitrate to Nitrite Conversion: Treat the tissue supernatant with nitrate reductase to convert all nitrate to nitrite.

- Griess Reaction: Mix the sample with an equal volume of Griess reagent (a combination of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in acidic medium).

- Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

- Calculation: Determine the nitrite concentration in your samples by comparing to a standard curve generated with known concentrations of sodium nitrite (e.g., 1-100 μM). Express results as μmol of nitrite per gram of wet tissue weight.

Step 6: Correlate with Other Inflammatory Markers

To strengthen your findings, correlate tissue NO/nitrite levels with other inflammatory markers that this compound is known to modulate.

- Protein Level: Analyze tissue homogenates for cytokines like TNF-α, IL-1β, and IL-17 using commercially available ELISA kits, as their suppression by this compound is documented [4] [3] [6].

- Gene Expression: Isolate RNA from tissue and perform qRT-PCR to measure the expression of genes such as iNOS (NOS2), TNF, IL1B, and IL17A [5].

Application Notes for Researchers

- Tissue Specificity is Key: The effect of this compound on NO is likely highly tissue- and context-dependent. Always include disease model controls and this compound-treated groups in the same experiment.

- Confirm PDE4 Inhibition: To validate that observed effects are mechanism-based, consider measuring cAMP levels in the tissue alongside NO, as this compound reliably increases cAMP [3].

- Explore iNOS Connection: The inducible nitric oxide synthase (iNOS) pathway is a major source of high-output NO in inflammation. Investigating this compound's impact on iNOS (NOS2) gene and protein expression (via qPCR and IHC) can provide mechanistic insight beyond just NO metabolite levels.

- Leverage Combination Therapy: Research suggests that combining this compound with other bioactive compounds (e.g., chlorogenic acid) may produce enhanced anti-inflammatory effects [3] [7]. This could be a fruitful avenue for exploring synergistic effects on NO pathways.

References

- 1. This compound, a selective phosphodiesterase-4 inhibitor for ... [sciencedirect.com]

- 2. This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of this compound and Chlorogenic Acid ... [pmc.ncbi.nlm.nih.gov]

- 4. Use of this compound-loaded phosphatiosomes to suppress ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Renal Tubulointerstitial Fibrosis by ... [pmc.ncbi.nlm.nih.gov]

- 6. A selective phosphodiesterase 4 (PDE4) inhibitor Zl-n-91 ... [sciencedirect.com]

- 7. Neuroprotective Effects of this compound and Chlorogenic Acid ... [mdpi.com]

Application Note: Evaluating Cilomilast in a Monocrotaline-Induced PAH Rat Model

This note summarizes a 2025 study investigating the effects of the Phosphodiesterase-4 (PDE4) inhibitor Cilomilast, alone and in combination with the PDE5 inhibitor Tadalafil, in a rat model of pulmonary arterial hypertension.

Introduction & Background

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by pulmonary vascular remodeling, driven by both endothelial dysfunction and inflammation [1] [2]. This compound is a second-generation, selective PDE4 inhibitor known for its broad anti-inflammatory effects, including the suppression of key proinflammatory mediators like TNF-α and leukotriene B4 [2]. This study aimed to evaluate whether targeting inflammation with this compound could provide therapeutic benefits in PAH, either alone or alongside the vasodilatory action of tadalafil [1].

Experimental Protocol & Workflow

The experiment utilized a well-established monocrotaline (MCT)-induced PAH model in rats. Below is a structured overview of the experimental design.

Table 1: Experimental Groups and Dosing Regimen

| Group Name | Number of Rats (n) | PAH Induction (Day 1) | Treatment (Days 21-35) |

|---|---|---|---|

| Control | 8 (of 40 total) | Vehicle (s.c.) | Vehicle (p.o.) |

| MCT | 8 | MCT (60 mg/kg, s.c.) | Vehicle (p.o.) |

| MCT + CIL | 8 | MCT (60 mg/kg, s.c.) | This compound (3 mg/kg/day, p.o.) |

| MCT + TAD | 8 | MCT (60 mg/kg, s.c.) | Tadalafil (10 mg/kg/day, p.o.) |

| MCT + CIL + TAD | 8 | MCT (60 mg/kg, s.c.) | This compound (3 mg/kg/day) + Tadalafil (10 mg/kg/day, p.o.) |

Abbreviations: MCT (Monocrotaline); CIL (this compound); TAD (Tadalafil); s.c. (subcutaneous); p.o. (oral).

Key Methodologies:

- Hemodynamic Evaluation: On day 35, right ventricular systolic pressure (RVSP) was measured invasively under anesthesia (ketamine/xylazine) to assess PAH severity [2].

- Echocardiography: Transthoracic echocardiography (TTE) was performed to assess cardiac structure and function, measuring parameters like pulmonary artery acceleration time (PAT), and left ventricular ejection fraction (LVEF) [2].

- Histopathological Analysis: Lung and heart tissues were examined to quantify pulmonary artery wall thickness and perivascular inflammatory infiltration [1] [2].

- Biochemical Analysis: Nitric oxide (NO) levels in lung tissue were measured, as NO is a key mediator of vascular tone and endothelial function [1].

Key Quantitative Findings

The results highlighted distinct outcomes for the different treatment regimens.

Table 2: Summary of Key Experimental Results

| Parameter | MCT Group | MCT + CIL Group | MCT + TAD Group | MCT + CIL + TAD Group |

|---|---|---|---|---|

| Right Ventricular Pressure (RVP) | Baseline (High) | No significant change | Significantly decreased (p<0.05) | Significantly decreased (p<0.05) |

| Tissue Nitric Oxide (NO) | Baseline (Low) | Not reported | Not reported | Significantly increased (p=0.01) |

| Pulmonary Artery Wall Thickness | Baseline (High) | No significant impact | Not reported | Significantly reduced |

| Perivascular Inflammation | Baseline (High) | Not reported | Not reported | Significantly reduced |

Signaling Pathways and Drug Mechanisms

The therapeutic rationale for combining this compound and tadalafil lies in their complementary actions on distinct cyclic nucleotide signaling pathways, which are summarized in the diagram below.

Diagram 1: Mechanism of Action of this compound and Tadalafil in PAH. The diagram illustrates how this compound and Tadalafil inhibit PDE4 and PDE5, respectively, leading to increased levels of cAMP and cGMP. Elevated cAMP drives anti-inflammatory effects, while cGMP promotes vasodilation. Together, these pathways contribute to improved hemodynamics and reduced vascular remodeling.

The diagram shows that this compound inhibits PDE4, increasing intracellular cAMP, which mediates broad anti-inflammatory effects [2] [3]. Tadalafil inhibits PDE5, increasing cGMP, which leads to pulmonary vasodilation and has anti-proliferative effects on vascular smooth muscle [1]. The combination simultaneously targets two key pathological drivers of PAH.

Discussion and Conclusion

The study concluded that while This compound alone did not significantly improve key hemodynamic parameters like right ventricular pressure or pulmonary artery thickening, its combination with tadalafil yielded superior outcomes [1] [2]. The combination therapy significantly boosted nitric oxide levels, reduced vascular wall thickness, and improved histopathological inflammation scores.

These findings suggest that targeting inflammation with a PDE4 inhibitor like this compound alongside a vasodilator like tadalafil offers a synergistic therapeutic strategy for PAH, potentially addressing both the inflammatory and vasoconstrictive components of the disease. Further studies are warranted to explore different dosing regimens and other PAH models [1].

References

Comprehensive Application Notes and Protocols: Cilomilast Echocardiography Assessment in Pulmonary Arterial Hypertension Research

Abstract

Pulmonary arterial hypertension (PAH) remains a devastating condition characterized by progressive elevation of pulmonary arterial pressure and vascular resistance, ultimately leading to right ventricular dysfunction and failure. Despite advances in targeting the prostacyclin, nitric oxide, and endothelin pathways, PAH mortality remains unacceptably high, necessitating novel therapeutic approaches. These application notes provide researchers with standardized methodologies for assessing the potential therapeutic role of cilomilast, a selective phosphodiesterase-4 (PDE-4) inhibitor, in preclinical PAH models, with particular emphasis on comprehensive echocardiographic assessment protocols. The integration of functional hemodynamic data with molecular signaling pathways offers a multidimensional framework for evaluating this innovative anti-inflammatory approach to PAH treatment.

Introduction to this compound and Its Potential Role in PAH

This compound Mechanism and Pharmacological Profile

This compound is an orally active, second-generation selective PDE-4 inhibitor that targets the enzyme responsible for cyclic adenosine monophosphate (cAMP) degradation. PDE-4 is widely expressed in inflammatory and immune cells (eosinophils, neutrophils, monocytes, macrophages, T lymphocytes, and B lymphocytes) and has long been recognized as a potential therapeutic target in various inflammatory conditions [1]. Unlike first-generation PDE-4 inhibitors, this compound was designed to maintain therapeutic activity while minimizing the emetic effects that limited clinical utility. The drug suppresses the release of various proinflammatory mediators, including matrix metalloproteinase-9, leukotriene B4, neutrophil elastase, myeloperoxidase, and reactive oxygen species in both lung tissue and blood [1]. Although initially developed for chronic obstructive pulmonary disease (COPD) and discontinued after Phase III trials showed inconsistent clinical benefits, this compound's anti-inflammatory properties have generated interest in repurposing it for PAH [2].

Inflammation in PAH Pathogenesis

The role of inflammation in PAH pathogenesis has gained increasing recognition. Perivascular inflammatory infiltrates comprising T- and B-lymphocytes, macrophages, dendritic cells, and mast cells have been demonstrated in pulmonary vascular lesions of both PAH patients and animal models [1]. The correlations between average perivascular inflammation scores and vascular thickness, along with pulmonary arterial pressure, support the importance of perivascular inflammation in the pulmonary vascular remodeling process [1]. In PAH, circulating levels of certain cytokines and chemokines are abnormally elevated, including interleukin (IL)-1, IL-6, IL-8, monocyte chemoattractant protein (MCP)-1, fractalkine, and tumor necrosis factor (TNF)-α, some of which have been associated with poor clinical outcomes [1]. This inflammatory component represents a promising therapeutic target that complements existing vasodilatory approaches.

Comprehensive Echocardiography Protocol for Preclinical PAH Assessment

Animal Preparation and Anesthesia

- Animal Model: Utilize male Wistar albino rats (8 per group) housed under pathogen-free standard laboratory conditions (22 ± 2°C, 60% humidity, 12h light/12h dark cycle) [1].

- PAH Induction: Administer a single subcutaneous dose of monocrotaline (MCT) (60 mg/kg) dissolved in 1M HCl with pH adjustment to 7.4 using 1M NaOH [1].

- Anesthesia Protocol: For echocardiographic procedures, administer ketamine/xylazine anesthesia (75 mg/kg ketamine hydrochloride + 5 mg/kg xylazine hydrochloride) intraperitoneally [1].

- Physiological Monitoring: Maintain body temperature at 37°C using a heating pad throughout imaging. Monitor respiratory rate and depth to ensure stable anesthesia plane.

Image Acquisition Parameters

Comprehensive echocardiographic examination should be performed using a high-frequency transducer (10S sector probe) on a Vivid S6 or comparable imaging system [1]. The following standardized views and measurements should be acquired:

Table 1: Essential Echocardiographic Parameters for PAH Assessment in Rodent Models

| Parameter Category | Specific Measurements | Clinical Significance in PAH |

|---|---|---|

| Right Ventricular Structure | Right ventricular to left ventricular ratio (RV/LV), Interventricular septum thickness | Quantifies right ventricular enlargement and septal configuration changes |

| Right Ventricular Function | Tricuspid annular plane systolic excursion (TAPSE), RV fractional area change (FAC), Pulsed-wave Doppler of RV outflow tract | Assesses RV systolic function and contractility |

| Pulmonary Hemodynamics | Pulmonary artery acceleration time (PAT), PAT/PET ratio (where PET is ejection time), Pulmonary valve velocities | Indirect estimate of pulmonary vascular resistance and pressure |

| Left Ventricular Parameters | LV end-diastolic diameter (LVEDD), LV end-systolic diameter (LVESD), LV fractional shortening (LVFS), LV ejection fraction (LVEF) | Evaluates left ventricular compensation and interventricular dependence |

| Doppler Measurements | Mitral valve E/A ratio, E-wave deceleration time (EDT), Aortic and pulmonary valve velocities | Assesses diastolic function and outflow obstruction |

All Doppler spectra should be recorded for 5-10 cardiac cycles at a scanning rate of 100 mm/s. The color Doppler should be preset at the Nyquist limit of 0.44 m/s [1]. Consistent probe positioning is critical for reproducible measurements, with the animal maintained in the left decubitus position throughout imaging.

Advanced Echocardiographic Techniques

Contemporary echocardiographic assessment incorporates advanced modalities that provide enhanced evaluation of right heart structure and function:

- 3D Echocardiography: Enables more accurate quantification of RV volumes and ejection fraction without geometric assumptions. This technique provides superior assessment of the complex RV geometry and improves detection of subtle changes in RV function during therapeutic interventions [3].

- Speckle-Tracking Strain Imaging: Allows assessment of myocardial deformation independent of angle dependency. RV free wall longitudinal strain has emerged as a sensitive indicator of early RV dysfunction and provides prognostic information in PAH [3].

- Right Atrial Assessment: Evaluation of right atrial size and function provides additional insights into disease severity, as RA enlargement and impaired function reflect chronic elevation of RV filling pressures [3].

Experimental Workflow and Protocol for this compound Assessment

Study Design and Dosing Protocol

A systematic experimental approach is essential for evaluating this compound in preclinical PAH models. The following workflow outlines a comprehensive study design:

Forty Wistar albino rats should be randomly divided into five experimental groups (n=8 each) using block randomization to evenly distribute baseline characteristics [1]: